

5-(Trifluoromethyl)nicotinic acid molecular structure and formula

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Compound of Interest

Compound Name: **5-(Trifluoromethyl)nicotinic acid**

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An In-depth Technical Guide to 5-(Trifluoromethyl)nicotinic Acid

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **5-(Trifluoromethyl)nicotinic acid**, a fluorinated derivative of nicotinic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry.

Molecular Structure and Chemical Formula

5-(Trifluoromethyl)nicotinic acid is a synthetic organic compound. Its molecular structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. A trifluoromethyl group (-CF₃) is attached at the 5-position of the pyridine ring, and a carboxylic acid group (-COOH) is located at the 3-position.[1][2]

The presence of the electron-withdrawing trifluoromethyl group and the carboxylic acid functionality makes it a valuable intermediate in the synthesis of biologically active molecules. [1][2] It is typically a white to off-white crystalline solid at room temperature.[1][3]

Chemical Formula: C₇H₄F₃NO₂[3][4]

IUPAC Name: 5-(trifluoromethyl)pyridine-3-carboxylic acid[4]

Synonyms: 5-(Trifluoromethyl)pyridine-3-carboxylic acid, 5-Trifluoromethylnicotinic acid, 3-Carboxy-5-(trifluoromethyl)pyridine[3][4]

Molecular Visualization:

Caption: Molecular structure of **5-(Trifluoromethyl)nicotinic acid**.

Physicochemical Data

The following table summarizes the key quantitative data for **5-(Trifluoromethyl)nicotinic acid**.

Property	Value	Reference(s)
Molecular Weight	191.11 g/mol	[3][4]
CAS Number	131747-40-5	[3][4]
Melting Point	184-189 °C	[5]
Boiling Point	277.5 ± 40.0 °C (Predicted)	[5]
Density	1.484 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	3.04 ± 0.10 (Predicted)	[5]
LogP	1.3	[6]

Experimental Protocols

Synthesis of **5-(Trifluoromethyl)nicotinic Acid**

A general procedure for the synthesis of **5-(trifluoromethyl)nicotinic acid** involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with a source of carbon dioxide, typically through a lithium-halogen exchange reaction followed by carboxylation.[5]

Experimental Workflow:



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Caption: General workflow for the synthesis of **5-(Trifluoromethyl)nicotinic acid**.

Detailed Methodology:

- Dissolve 1.5 g of 3-bromo-5-(trifluoromethyl)pyridine in 50 mL of toluene and cool the solution to -75 °C.[5]
- Slowly add a mixed solution of 1.6 M n-butyllithium in hexane (9.96 mL, 15.9 mmol) and 2 M butylmagnesium chloride in diethyl ether (3.98 mL, 8 mmol) in 10 mL of THF to the reaction mixture.[5]
- Stir the reaction mixture at -75 °C for 20 minutes after the addition is complete.[5]
- Add 20 g (454 mmol) of dry ice to the reaction mixture and continue stirring at -75 °C for another 20 minutes.[5]

- Allow the reaction to warm to room temperature and stir for 3 hours.[5]
- Quench the reaction with 50 mL of 1 M sodium hydroxide solution and extract the aqueous phase twice with diethyl ether.[5]
- Acidify the aqueous phase to an acidic pH with 4 M hydrochloric acid.[5]
- Extract the acidified aqueous phase three times with diethyl ether.[5]
- Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
- Treat the residue with dichloromethane to induce precipitation.[5]
- Collect the precipitate by filtration and dry it in a circulating air dryer at 55 °C to yield the final product, **5-(trifluoromethyl)nicotinic acid**.[5]

Characterization Protocols

While specific experimental spectra for **5-(trifluoromethyl)nicotinic acid** are not readily available in the cited literature, standard characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral features are outlined below based on the known structure and data from analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups.
- ¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons would also be significantly affected by the substituents.

- ^{19}F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[7]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

- O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm^{-1} .
- C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm^{-1} .
- C-F stretch (trifluoromethyl group): Strong absorption bands in the region of 1100-1300 cm^{-1} .
- Aromatic C-H and C=C/C=N stretches: Characteristic absorptions in the aromatic fingerprint region.

3.2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (191.11 g/mol). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the trifluoromethyl group (-CF₃, 69 Da).

Biological Activity and Signaling Pathways

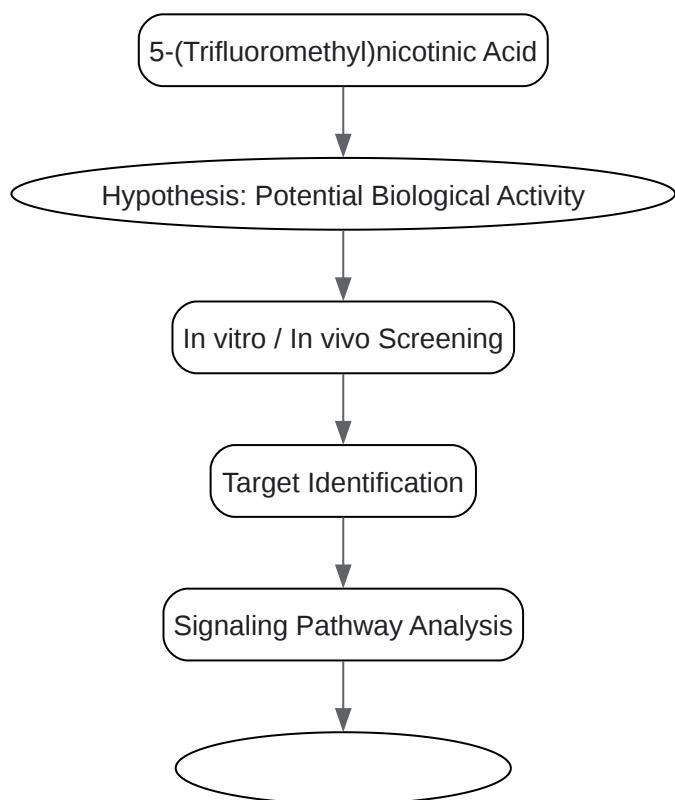
Currently, there is a lack of specific data in the public domain detailing the biological activity and associated signaling pathways of **5-(trifluoromethyl)nicotinic acid**. However, the structural motifs present in the molecule, namely the nicotinic acid core and the trifluoromethyl group, are of significant interest in medicinal chemistry and drug discovery.

- Nicotinic Acid Analogs: Nicotinic acid (Vitamin B3) and its derivatives are known to modulate lipid metabolism, primarily through the activation of the G protein-coupled receptor 109A (GPR109A).[8] They are also known to inhibit cytochrome P450 enzymes.[8] Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including as antibacterial agents.[1]

- Trifluoromethyl-Containing Compounds: The incorporation of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This strategy is widely employed in the development of pharmaceuticals and agrochemicals.[2]

Given the absence of direct evidence, it is plausible that **5-(trifluoromethyl)nicotinic acid** could exhibit biological activity by interacting with targets of nicotinic acid or that its trifluoromethyl group could confer novel pharmacological properties. However, this remains speculative without dedicated biological evaluation.

Logical Relationship for Potential Biological Investigation:



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Caption: A logical workflow for investigating the biological activity of the compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of **5-(trifluoromethyl)nicotinic acid** to fully understand its potential therapeutic applications.

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